1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

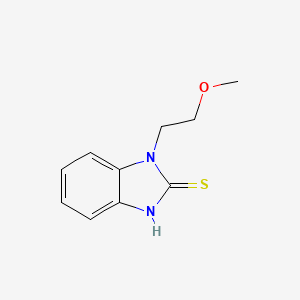

1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol is an organic compound belonging to the benzoimidazole family. This compound is characterized by the presence of a benzoimidazole ring substituted with a 2-methoxy-ethyl group and a thiol group at the 2-position. Benzoimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol typically involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by alkylation with 2-methoxyethyl chloride. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The benzoimidazole ring can be reduced under specific conditions to form dihydrobenzoimidazole derivatives.

Substitution: The methoxy-ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrobenzoimidazole derivatives.

Substitution: Various alkyl or aryl-substituted benzoimidazole derivatives.

Scientific Research Applications

1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The benzoimidazole ring can interact with nucleic acids or proteins through π-π stacking or hydrogen bonding, affecting their function .

Comparison with Similar Compounds

1-(2-Methoxyethyl)-1H-benzoimidazole: Lacks the thiol group, making it less reactive in certain chemical reactions.

1-(2-Ethoxyethyl)-1H-benzoimidazole-2-thiol: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group, which can affect its solubility and reactivity.

1-(2-Methoxyethyl)-1H-benzoimidazole-2-sulfonic acid: Contains a sulfonic acid group instead of a thiol group, leading to different chemical properties and applications.

Uniqueness: 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol is unique due to the presence of both a methoxyethyl group and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol is a compound with significant biological activity, particularly noted for its applications in proteomics and potential therapeutic properties. This article provides a detailed overview of its biological activity, including mechanisms of action, applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2OS, with a molecular weight of 208.28 g/mol. The compound features a benzoimidazole core with a thiol group and a methoxyethyl side chain, contributing to its unique chemical reactivity and biological properties. Its predicted boiling point is approximately 323.2 °C, and it has a density of about 1.28 g/cm³.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity .

- Protein Interaction : This compound selectively modifies proteins, providing insights into cellular signaling pathways and metabolic processes.

- Antioxidant Properties : The thiol group may also exhibit antioxidant properties by scavenging free radicals.

Biological Applications

This compound has been investigated for various applications:

- Proteomics Research : It is utilized for labeling and enriching cysteine-containing proteins, aiding in the study of protein interactions and functions within biological systems.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens, making it a candidate for therapeutic development .

- Anticancer Properties : Research indicates that derivatives of benzimidazole compounds exhibit antiproliferative activity against cancer cell lines, suggesting similar potential for this compound .

Comparative Analysis

The uniqueness of this compound can be highlighted by comparing it to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Mercapto benzimidazole | Contains a thiol group | Precursor for synthesizing derivatives |

| 1H-benzimidazole-2-thiol | Lacks the methoxyethyl side chain | More basic due to absence of alkyl substituents |

| 5-chloro-1-(2-methoxyethyl)-1H-benzimidazole-2-thiol | Contains chlorination | Exhibits distinct antimicrobial properties |

| 1-(3-Methoxy-propyl)-1H-benzimidazole-2-thiol | Longer alkyl chain | May show different solubility profiles |

The methoxyethyl side chain enhances solubility and stability compared to other derivatives, allowing for broader applications in biological studies .

Case Studies and Research Findings

Recent studies have explored the biological activity of benzimidazole derivatives, highlighting their potential in various therapeutic areas:

- Antiproliferative Activity : A study found that certain benzimidazole derivatives exhibited significant inhibition against the MDA-MB-231 breast cancer cell line, with IC50 values indicating strong anticancer potential .

- Antifungal Activity : Compounds similar to this compound showed moderate antifungal activity against strains like Candida albicans and Aspergillus niger, suggesting that this compound may also possess similar properties .

Properties

IUPAC Name |

3-(2-methoxyethyl)-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-13-7-6-12-9-5-3-2-4-8(9)11-10(12)14/h2-5H,6-7H2,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGGNVTXYUALAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24827055 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.